Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-methyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))-
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Overview
Description
Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(420)oct-2-en-3-yl)methyl)thio)-1-methyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))- is a complex organic compound It is known for its intricate structure, which includes multiple functional groups such as thiazole, carboxyl, and amino groups
Preparation Methods
The synthesis of Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-methyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))- involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the amino and carboxyl groups. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-methyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, Pyridinium, 4-(((7-(((2-amino-4-thiazolyl)((1-carboxyethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio)-1-methyl-, hydroxide, inner salt, (6R-(6-alpha,7-beta(Z(S*))))- stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include other pyridinium derivatives and thiazole-containing compounds, but none possess the exact same structure and reactivity profile.
Properties
CAS No. |
115369-51-2 |
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Molecular Formula |
C22H22N6O7S3 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O7S3/c1-10(20(31)32)35-26-14(13-9-38-22(23)24-13)17(29)25-15-18(30)28-16(21(33)34)11(8-37-19(15)28)7-36-12-3-5-27(2)6-4-12/h3-6,9-10,15,19H,7-8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-14+/t10-,15-,19-/m0/s1 |
InChI Key |
GQIHZCHGOMYINO-BGAMOACTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)CSC4=CC=[N+](C=C4)C)C(=O)[O-] |
Canonical SMILES |
CC(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CC=[N+](C=C4)C)C(=O)[O-] |
Origin of Product |
United States |
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